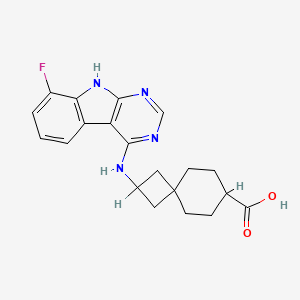
EP4 receptor antagonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EP4 receptor antagonist 5 is a compound that selectively inhibits the prostaglandin E2 receptor 4 (EP4). Prostaglandin E2 is a lipid compound that plays a significant role in inflammation, pain, and cancer progression. By blocking the EP4 receptor, this compound can potentially reduce inflammation, pain, and tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EP4 receptor antagonist 5 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
EP4 receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
EP4 receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EP4 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and pain management.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Wirkmechanismus
EP4 receptor antagonist 5 exerts its effects by selectively binding to the EP4 receptor, thereby blocking the binding of prostaglandin E2. This inhibition prevents the activation of downstream signaling pathways involved in inflammation, pain, and tumor growth. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and various immune cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
EP4 receptor antagonist 5 is unique in its high selectivity and potency for the EP4 receptor. Similar compounds include:
Grapiprant: Another EP4 receptor antagonist used for pain and inflammation.
L001: A small molecular EP4 antagonist investigated for its anti-metastatic effects in pancreatic cancer.
TPST-1495: A dual EP2/EP4 antagonist with enhanced immunologic potency and antitumor activity .
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Eigenschaften
Molekularformel |
C20H21FN4O2 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-[(8-fluoro-9H-pyrimido[4,5-b]indol-4-yl)amino]spiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C20H21FN4O2/c21-14-3-1-2-13-15-17(22-10-23-18(15)25-16(13)14)24-12-8-20(9-12)6-4-11(5-7-20)19(26)27/h1-3,10-12H,4-9H2,(H,26,27)(H2,22,23,24,25) |
InChI-Schlüssel |
PBNPLBPXOFROIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C(=O)O)CC(C2)NC3=NC=NC4=C3C5=C(N4)C(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















